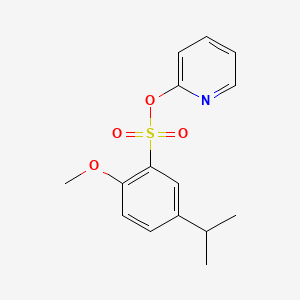
TEEPOL HB7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TEEPOL HB7 is a high-foaming, pure detergent primarily composed of the sodium salts of a broad cut primary alcohol sulfate. It is widely used in various industrial applications due to its effective cleaning properties and high active matter content, which is approximately 40% .
Preparation Methods
TEEPOL HB7 is synthesized through the sulfonation of primary alcohols, followed by neutralization with sodium hydroxide to form the sodium salts of the alcohol sulfate. The industrial production involves the following steps:
Sulfonation: Primary alcohols are reacted with sulfur trioxide to form alkyl hydrogen sulfates.
Neutralization: The alkyl hydrogen sulfates are then neutralized with sodium hydroxide to produce the sodium salts of the alcohol sulfate.
Purification: The resulting product is purified to remove any impurities and achieve the desired concentration.
Chemical Reactions Analysis
TEEPOL HB7 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohols.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
TEEPOL HB7 has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, it is used to lyse cells and solubilize proteins and lipids.
Medicine: It is employed in the formulation of pharmaceutical products for its emulsifying and solubilizing properties.
Mechanism of Action
The mechanism of action of TEEPOL HB7 involves its surfactant properties. As a surfactant, it reduces the surface tension of water, allowing it to more effectively wet surfaces and emulsify oils and fats. This action is facilitated by the hydrophilic (water-attracting) sulfate group and the hydrophobic (water-repelling) alkyl chain. The molecular targets include lipid membranes and hydrophobic contaminants, which are solubilized and dispersed by the detergent action .
Comparison with Similar Compounds
TEEPOL HB7 can be compared with other similar compounds such as:
Sodium dodecyl sulfate (SDS): Like this compound, SDS is a surfactant used in various cleaning and research applications. SDS has a higher foaming capacity and is more commonly used in laboratory settings.
Tween 80: This nonionic surfactant is used in biological and pharmaceutical applications. Unlike this compound, Tween 80 is less effective in industrial cleaning but is preferred for its lower toxicity and biocompatibility.
Triton X-100: Another nonionic surfactant, Triton X-100 is used in biochemical research for solubilizing proteins and lipids.
This compound stands out due to its high active matter content and effectiveness in industrial cleaning applications, making it a versatile and valuable compound in various fields.
Properties
CAS No. |
134092-79-8 |
|---|---|
Molecular Formula |
C8H14Cl2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











